molecular formula C24H24O6 B14196911 2,3-Dihydroxypropyl 3,4-bis(benzyloxy)benzoate CAS No. 922509-50-0

2,3-Dihydroxypropyl 3,4-bis(benzyloxy)benzoate

Katalognummer: B14196911
CAS-Nummer: 922509-50-0
Molekulargewicht: 408.4 g/mol
InChI-Schlüssel: ZZDQIJWMJFWXBM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2,3-Dihydroxypropyl 3,4-bis(benzyloxy)benzoate is an organic compound with the molecular formula C21H22O6 It is characterized by the presence of two hydroxy groups on a propyl chain and two benzyloxy groups attached to a benzoate moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-Dihydroxypropyl 3,4-bis(benzyloxy)benzoate typically involves the esterification of 3,4-bis(benzyloxy)benzoic acid with 2,3-dihydroxypropyl alcohol. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid under reflux conditions. The reaction mixture is then purified using standard techniques such as recrystallization or column chromatography .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification processes to ensure the compound meets industrial standards.

Analyse Chemischer Reaktionen

Types of Reactions

2,3-Dihydroxypropyl 3,4-bis(benzyloxy)benzoate can undergo various chemical reactions, including:

    Oxidation: The hydroxy groups can be oxidized to form carbonyl compounds.

    Reduction: The benzyloxy groups can be reduced to form the corresponding alcohols.

    Substitution: The ester group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as amines or alcohols can be used under basic or acidic conditions.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted esters or amides.

Wissenschaftliche Forschungsanwendungen

2,3-Dihydroxypropyl 3,4-bis(benzyloxy)benzoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antioxidant effects.

    Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of 2,3-Dihydroxypropyl 3,4-bis(benzyloxy)benzoate involves its interaction with various molecular targets. The hydroxy groups can form hydrogen bonds with biological molecules, while the benzyloxy groups can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects. The exact pathways involved depend on the specific application and target molecule.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    3,4-Dibenzyloxybenzaldehyde: Similar structure but with an aldehyde group instead of the ester group.

    3,4-Bis(benzyloxy)benzoic acid: Similar structure but with a carboxylic acid group instead of the ester group.

    2,3-Dihydroxypropyl benzoate: Similar structure but without the benzyloxy groups.

Uniqueness

2,3-Dihydroxypropyl 3,4-bis(benzyloxy)benzoate is unique due to the combination of hydroxy and benzyloxy groups on the same molecule. This allows for a diverse range of chemical reactions and interactions, making it a versatile compound for various applications .

Eigenschaften

CAS-Nummer

922509-50-0

Molekularformel

C24H24O6

Molekulargewicht

408.4 g/mol

IUPAC-Name

2,3-dihydroxypropyl 3,4-bis(phenylmethoxy)benzoate

InChI

InChI=1S/C24H24O6/c25-14-21(26)17-30-24(27)20-11-12-22(28-15-18-7-3-1-4-8-18)23(13-20)29-16-19-9-5-2-6-10-19/h1-13,21,25-26H,14-17H2

InChI-Schlüssel

ZZDQIJWMJFWXBM-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C(C=C1)COC2=C(C=C(C=C2)C(=O)OCC(CO)O)OCC3=CC=CC=C3

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.